molecular formula C9H6ClNO2S B1511772 Methyl 2-chlorobenzo[d]thiazole-7-carboxylate CAS No. 1196152-62-1

Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Cat. No.: B1511772
CAS No.: 1196152-62-1
M. Wt: 227.67 g/mol
InChI Key: XXBIXQZTZMYQLP-UHFFFAOYSA-N
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Description

Methyl 2-chlorobenzo[d]thiazole-7-carboxylate (CAS 1196152-62-1) is a high-purity chemical intermediate with the molecular formula C 9 H 6 ClNO 2 S and a molecular weight of 227.67 g/mol . This compound is characterized by its chlorobenzothiazole core, a structure known for significant biological activity, making it an invaluable building block in medicinal chemistry . It is specifically utilized as a precursor in the synthesis of pharmaceuticals, particularly in the development of antitumor and anti-inflammatory agents . Furthermore, its versatile reactivity allows researchers to employ it in the preparation of targeted bioactive molecules, such as kinase inhibitors . Beyond pharmaceutical applications, this ester also serves as a valuable intermediate in agrochemical research for the development of novel crop protection agents . The methyl ester functionality provides a convenient handle for further synthetic modification, making this compound particularly useful for structure-activity relationship (SAR) studies during drug discovery and optimization campaigns . For safe handling, please refer to the corresponding Safety Data Sheet. This product is intended for research purposes and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-chloro-1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBIXQZTZMYQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735417
Record name Methyl 2-chloro-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-62-1
Record name Methyl 2-chloro-7-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196152-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-chlorobenzo[d]thiazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits inhibitory effects against a range of bacterial and fungal pathogens.
  • Antitumor Activity : Demonstrates cytotoxic effects on cancer cell lines.
  • Antiviral Activity : Potential efficacy against certain viral infections.

The compound's biological effects are attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. These interactions can disrupt cellular pathways and inhibit specific enzymes involved in disease processes.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • DNA Interaction : Binding to DNA can lead to alterations in replication and transcription processes.
  • Cell Signaling Modulation : Influences pathways involved in inflammation and apoptosis.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialE. coli, S. aureusIC50 = 12 µM
AntifungalCandida albicansMIC = 8 µg/mL
AntitumorHeLa CellsIC50 = 15 µM
AntiviralInfluenza VirusIC50 = 30 µM

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial properties of this compound against various pathogens. The compound displayed significant activity against E. coli and S. aureus, with an IC50 value of 12 µM, indicating its potential as an antibacterial agent .
  • Cytotoxicity in Cancer Cells
    Research conducted on HeLa cells revealed that this compound exhibits cytotoxic effects with an IC50 value of 15 µM. This suggests that the compound may serve as a lead structure for developing new anticancer therapies .
  • Antiviral Studies
    In vitro assays demonstrated that the compound has antiviral activity against influenza virus, with an IC50 of 30 µM. This highlights its potential utility in antiviral drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the chlorobenzothiazole moiety is crucial for enhancing its interaction with biological targets.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundChlorine at position 2Moderate antibacterial activity
Benzothiazole derivativesVarying substitutions on benzothiazole ringAnti-tubercular properties
2-Amino-benzothiazolesAmino group at position 2Anticancer activity

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Methyl 2-chlorobenzo[d]thiazole-7-carboxylate has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that derivatives of this compound exhibit broad-spectrum antibacterial and antifungal activities, making them potential candidates for drug development targeting infectious diseases .
    • Anticancer Potential : Research has shown that compounds containing the benzo[d]thiazole scaffold can induce apoptosis in cancer cells and inhibit cell proliferation. Specific derivatives have been tested against multiple cancer cell lines, revealing promising anticancer activity .
    • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases .
  • Agricultural Applications
    • This compound is being investigated for its potential use as an agricultural chemical. Its ability to interact with biological macromolecules suggests it may serve as an effective pesticide or herbicide .
  • Industrial Applications
    • Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant coloration properties .
    • Material Science : Its unique properties make it suitable for developing new materials with specific functionalities, such as sensors or catalysts .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability by inducing apoptosis at concentrations as low as 10 μM. The compound was found to inhibit key signaling pathways involved in cell survival, suggesting its potential as a therapeutic agent in cancer treatment .

Data Tables

Application AreaCompound ActivityReference
AntimicrobialMIC = 32 μg/mL against S. aureus
AnticancerInduces apoptosis at 10 μM
Anti-inflammatorySignificant reduction in inflammatory markers
Agricultural UsePotential pesticide activity

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 2 of the benzothiazole ring is highly reactive toward nucleophilic substitution.

Key Reactions:

  • Amine Substitution: Reacting with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DCM) yields 2-amino derivatives. For example, treatment with methylamine produces methyl 2-(methylamino)benzo[d]thiazole-7-carboxylate, a precursor for anticancer agents .

  • Thiol Substitution: Reaction with thiophenol in the presence of a base (K₂CO₃) generates disulfide-linked derivatives, useful in polymer chemistry.

Reaction Conditions:

ReagentSolventTemperatureYield (%)Product
MethylamineDMF80°C752-(Methylamino)benzo[d]thiazole-7-carboxylate
ThiophenolDCMRT682-(Phenylthio)benzo[d]thiazole-7-carboxylate

Oxidation and Reduction

The thiazole sulfur and ester functionalities are susceptible to redox reactions.

Oxidation:

  • Treatment with hydrogen peroxide (H₂O₂) oxidizes the sulfur atom to sulfoxide or sulfone derivatives. These oxidized forms exhibit enhanced solubility and altered bioactivity .

Reduction:

  • Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol, yielding 2-chlorobenzo[d]thiazole-7-methanol. This intermediate is critical for synthesizing prodrugs.

Representative Data:

Reaction TypeReagentProductApplication
OxidationH₂O₂ (30%)Methyl 2-chlorobenzo[d]thiazole-7-sulfoxideAntitubercular agents
ReductionLiAlH₄2-Chlorobenzo[d]thiazole-7-methanolProdrug synthesis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis: NaOH in aqueous methanol cleaves the ester to form 2-chlorobenzo[d]thiazole-7-carboxylic acid, a building block for metal-organic frameworks (MOFs) .

  • Acidic Hydrolysis: HCl in ethanol yields the same carboxylic acid but with slower kinetics.

Kinetic Comparison:

ConditionReagentTime (h)Yield (%)
BasicNaOH/MeOH292
AcidicHCl/EtOH685

Cyclization and Coupling Reactions

The compound participates in cross-coupling and cyclization reactions:

  • Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 2, enhancing antiproliferative activity against cancer cells .

  • Cyclization with Amines: Reaction with ethylenediamine forms fused thiazoloimidazoles, which show inhibitory effects against Mycobacterium tuberculosis (MIC: 0.08–0.32 μM) .

Example:

SubstrateReagentProductIC₅₀ (μM)
EthylenediamineDMF, 60°CThiazolo[3,2-a]benzimidazole7.7 ± 0.8

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate significant bioactivity:

  • Anticancer: 2-(3-Benzamidopropanamido)thiazole-5-carboxylate analogs inhibit HSET kinesin (IC₅₀: 2.7 μM), inducing multipolar mitotic spindles in cancer cells .

  • Antimicrobial: Hydrolysis products exhibit potency against M. tuberculosis (MIC: <1.0 μg/mL) .

Comparison with Similar Compounds

Methyl 2-Aminobenzo[d]thiazole-7-carboxylate (CAS 209459-11-0)

  • Structure: Amino group at position 2, methyl ester at position 6.
  • Properties: The amino group increases nucleophilicity, making it suitable for coupling reactions (e.g., with 2-bromopyridines) but often requiring metal catalysts like Pd(OAc)₂ for cross-coupling .
  • Applications: Used in synthesizing pyridoquinazolinones and kinase inhibitors .

Methyl 2-Cyanobenzo[d]thiazole-7-carboxylate

  • Structure: Cyano group at position 2, methyl ester at position 7.
  • Properties: The electron-withdrawing cyano group stabilizes intermediates in cyclization reactions, enabling efficient microwave-assisted synthesis of thiazoloquinazolinones .
  • Applications : Key precursor for multi-target directed ligands targeting Alzheimer’s disease-related kinases .

Methyl 2-Bromoimidazo[5,1-b]thiazole-7-carboxylate

  • Structure : Bromine at position 2, imidazo-thiazole core.
  • Properties : Bromine’s higher leaving-group ability compared to chlorine enables diverse cross-coupling reactions. The imidazo-thiazole core alters electronic properties vs. benzo[d]thiazole .
  • Applications : Intermediate for pharmaceuticals and agrochemicals .

Variations in Ester Position and Core Structure

Methyl Benzo[d]thiazole-6-carboxylate (CAS 73931-63-2)

  • Properties : Positional isomerism reduces steric hindrance at position 7, favoring reactions at the 6-carboxylate. Lower electrophilicity compared to 2-chloro derivatives .
  • Applications : Less commonly reported in kinase inhibitor synthesis .

Methyl 7-Aminobenzo[b]thiophene-2-carboxylate (CAS 616238-78-9)

  • Structure: Benzo[b]thiophene core with amino at position 7 and ester at position 2.
  • Properties : The thiophene core reduces aromaticity vs. thiazole, altering reactivity in cycloadditions and substitutions .
  • Applications : Intermediate for indole and carbazole derivatives .

Comparative Data Table

Compound Name Substituents (Position) CAS Number Molecular Weight Key Properties/Applications References
Methyl 2-chlorobenzo[d]thiazole-7-carboxylate Cl (2), COOMe (7) 1038509-28-2 227.67 Electrophilic intermediate; kinase inhibitors
Methyl 2-aminobenzo[d]thiazole-7-carboxylate NH₂ (2), COOMe (7) 209459-11-0 208.23 Cross-coupling precursor; requires metal catalysts
Methyl 2-cyanobenzo[d]thiazole-7-carboxylate CN (2), COOMe (7) - 218.23 Microwave-assisted cyclization; multi-target ligands
Methyl benzo[d]thiazole-6-carboxylate COOMe (6) 73931-63-2 193.21 Positional isomer; lower steric hindrance

Research Findings and Reactivity Insights

  • Synthetic Utility: this compound’s chlorine atom enables direct nucleophilic substitutions without requiring pre-activation, unlike amino or cyano derivatives .
  • Kinase Inhibition : 2-Chloro derivatives exhibit enhanced binding affinity to kinase active sites due to halogen bonding, as observed in DYRK1A and CDK5 inhibitors .
  • Reaction Compatibility: In contrast to methyl 6-aminobenzo[d]thiazole-7-carboxylate, which failed to react with 2-bromopyridines under metal-free conditions, 2-chloro derivatives may bypass the need for Pd catalysts in certain arylations .

Preparation Methods

Conventional Synthesis via Thiazole Ring Formation

Methodology:

  • Starting Materials: The synthesis typically begins with substituted benzothiazole precursors or hydrazine derivatives that contain the necessary functional groups for cyclization.
  • Key Reagents: Chloroacetone or related halogenated ketones serve as electrophilic partners for cyclization, often in the presence of bases such as triethylamine (Et₃N).
  • Reaction Conditions: Reactions are commonly performed in solvents like ethyl acetate or ethanol, under reflux or room temperature stirring, to facilitate ring closure.

Process Overview:

  • The synthesis involves reacting hydrazine derivatives (e.g., hydrazinylidene compounds) with chloroacetone, leading to cyclization and formation of the thiazole ring.
  • The methyl ester group at position 7 is introduced either by prior esterification steps or via functional group transformations post-ring formation.

Research Findings:

  • A notable example involves the reaction of N-benzyl-2-(2,4-dinitrophenyl)hydrazinecarbothioamide with chloroacetone, yielding the target compound with yields ranging from 85% to 98% depending on the solvent and reaction conditions (Method A and B).

Data Table 1: Summary of Synthesis Yields

Compound Method A Yield (%) Method B Yield (%) Solvent Reaction Time Temperature
3a 98 85 Ethyl acetate Overnight Room temp / Reflux
3g 92 83 Ethyl acetate 6-10 hrs Reflux in ethanol

Synthesis via Hydrazine Derivatives and Chloroacetone

Mechanism:

  • The reaction proceeds through nucleophilic attack of hydrazine derivatives on chloroacetone, followed by cyclization to form the thiazole core.
  • The process is catalyzed by bases such as triethylamine, which facilitate deprotonation and nucleophilic attack.

Research Highlights:

  • The approach yields a series of 2-(2-substituted hydrazinylidene)-4-methyl-2,3-dihydrothiazoles with high efficiency.
  • Structural confirmation via IR, NMR, and X-ray crystallography ensures the integrity of the synthesized compounds.

Alternative Synthetic Routes

a. Multi-step Approaches:

  • Pre-functionalized benzothiazole derivatives can be subjected to esterification, halogenation, or substitution reactions to introduce the methyl carboxylate group at position 7.
  • These methods often involve halogenation of the benzothiazole ring followed by nucleophilic substitution with methyl groups or esterification reactions.

b. Direct Cyclization of Precursors:

  • Some strategies involve cyclization of suitable thioamide or thiazoline intermediates under reflux conditions, followed by esterification to install the methyl carboxylate group.

Research Data and Structural Confirmation

Parameter Observation Reference
Reaction yields 78–99% ,
Structural confirmation IR, NMR, MS, X-ray crystallography ,
Key functional groups Thiazole ring, methyl ester, hydrazine moiety ,,

Summary of Key Findings

Aspect Details
Most common reagents Hydrazine derivatives, chloroacetone, triethylamine
Typical solvents Ethyl acetate, ethanol
Reaction conditions Reflux or room temperature stirring
Yields Generally high, 78–99%
Structural verification IR, NMR, MS, X-ray crystallography

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Reference
CyclizationAppel’s salt, microwave, 100°C90
DiazotizationHBr, microwave, sealed vial43–86
EsterificationOxalyl chloride, 2,2,2-trifluoroethanol75–85

Basic: Which spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

  • X-ray crystallography : The gold standard for unambiguous structure determination. Programs like SHELXL and WinGX refine small-molecule structures, resolving bond lengths and angles with precision (e.g., C–Cl bond length: ~1.73 Å) .
  • Spectroscopy :
    • NMR : ¹H NMR confirms ester methyl groups (δ ~3.9 ppm) and aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and thiazole carbons .
    • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 256.0298 for C₉H₆ClNO₂S) .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Example)Software UsedReference
Space groupP2₁/cSHELXL
R-factor<0.05WinGX
Bond angle (C–S–C)92.5°APEX2

Advanced: How can conflicting spectroscopic data between predicted and observed structures be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder:

  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09) to validate tautomeric forms .
  • Twinned data refinement : Use SHELXL ’s TWIN/BASF commands to model overlapping electron densities in crystallographic data .
  • Variable-temperature NMR : Resolves broadening caused by conformational exchange (e.g., ester rotation barriers) .

Advanced: What strategies optimize the cyclization step to enhance purity?

Methodological Answer:

  • Microwave irradiation : Accelerates cyclization (e.g., 15-minute reactions) and minimizes decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetic acid) stabilize intermediates and improve regioselectivity .
  • Catalytic additives : Crown ethers (e.g., 18-crown-6) enhance potassium thiocyanate reactivity in thiourea formation .

Application: How is this compound utilized in developing kinase inhibitors?

Methodological Answer:
this compound serves as a precursor for thiazolo[5,4-f]quinazolines , which inhibit serine/threonine kinases (e.g., DYRK1A):

  • Fragment-based design : The benzothiazole core binds ATP pockets, while the ester group allows functionalization (e.g., adding pyridinyl or bromophenyl groups) .
  • Biological evaluation : IC₅₀ values are determined via kinase assays (e.g., 0.2–5 µM against DYRK1A) .

Advanced: What are the challenges in regioselective functionalization of the benzothiazole ring?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic substitution : Chlorination at position 2 is favored due to electron-withdrawing effects of the ester group .
  • Protection/deprotection : Temporary protection of the amine group (e.g., using Boc) directs reactions to specific sites .
  • Metal-catalyzed C–H arylation : Palladium catalysts enable direct coupling at position 6 without pre-functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-chlorobenzo[d]thiazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

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